

A Comprehensive Technical Guide to 4-Acetamidobenzoic Acid (CAS 556-08-1)

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Compound of Interest		
Compound Name:	2-Furanacetamide	
Cat. No.:	B15366766	Get Quote

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Introduction

4-Acetamidobenzoic acid, also known by synonyms such as Acedoben and N-Acetyl-p-aminobenzoic acid, is a chemical compound with the CAS number 556-08-1.[1][2] It is structurally an acetylated derivative of p-aminobenzoic acid (PABA) and is recognized as a metabolite of the local anesthetic Benzocaine.[3][4] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities. Its primary applications are as a biochemical reagent and an intermediate in the synthesis of various pharmaceuticals, including local anesthetics and anti-inflammatory agents.[5][6][7]

Chemical and Physical Properties

4-Acetamidobenzoic acid is a white to off-white crystalline powder.[6][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5] The compound is combustible.[3][5]

Identifiers and General Properties



Property	Value	Reference
CAS Number	556-08-1	[1][2][9]
Molecular Formula	C9H9NO3	[2][5][9]
Molecular Weight	179.17 g/mol	[2][5][9]
IUPAC Name	4-acetamidobenzoic acid	[10][11]
Synonyms	Acedoben, N-Acetyl-PABA, 4'- Carboxyacetanilide, 4- Acetylaminobenzoic acid	[1][2][12]
SMILES	CC(=O)Nc1ccc(cc1)C(O)=O	[9]
InChl Key	QCXJEYYXVJIFCE- UHFFFAOYSA-N	[9]

Physical and Chemical Data

Property	Value	Reference
Melting Point	259-262 °C (decomposes)	[3][5][9]
Boiling Point	439.6 ± 28.0 °C at 760 mmHg	[5]
Density	1.3 ± 0.1 g/cm ³	[5]
Flash Point	219.7 ± 24.0 °C	[5]
Water Solubility	Sparingly soluble (<0.1 g/100 mL at 21 °C)	[6][7]
LogP	1.31	[5]
рКа	Data not readily available in search results	

Experimental Protocols Synthesis of 4-Acetamidobenzoic Acid via Acetylation of p-Aminobenzoic Acid



This protocol describes the synthesis of 4-acetamidobenzoic acid from p-aminobenzoic acid (PABA) using acetyl chloride.

Materials:

- p-Aminobenzoic acid (PABA)
- 4% Sodium hydroxide solution
- · Acetyl chloride
- Acetone
- Saturated sodium bicarbonate (NaHCO₃) solution
- Concentrated hydrochloric acid (HCI)

Procedure:

- Dissolve 6.86 g (0.05 mol) of p-aminobenzoic acid in 50 mL of 4% sodium hydroxide solution.
- Stir the mixture vigorously for 1 hour at room temperature.
- While stirring, add 2 mL (0.028 mol) of acetyl chloride dropwise, followed by the dropwise addition of 3 mL of acetone.
- Continue stirring and monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, add saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.
- Acidify the solution with concentrated HCl to precipitate the 4-acetamidobenzoic acid.
- Filter the precipitate, wash with cold water, and dry to obtain the final product.[1]

Purification by Recrystallization



This general protocol for the recrystallization of a benzoic acid derivative can be adapted for 4-acetamidobenzoic acid. Water is a suitable solvent due to the compound's higher solubility in hot water compared to cold water.

Materials:

- Crude 4-acetamidobenzoic acid
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude 4-acetamidobenzoic acid in an Erlenmeyer flask.
- Add a minimal amount of deionized water and heat the mixture on a hot plate to near boiling.
- Gradually add small portions of hot deionized water while swirling until the solid completely dissolves. Avoid adding excess solvent.
- If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
- Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the crystals by vacuum filtration using a Buchner funnel.



- Wash the crystals with a small amount of ice-cold deionized water.
- Allow the crystals to air dry completely on the filter paper or in a desiccator.

Analytical Characterization by LC-MS/MS

This method is suitable for the quantitative analysis of 4-acetamidobenzoic acid in biological matrices, such as plasma.

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Sample Preparation (Protein Precipitation):

- To a plasma sample, add a known concentration of an internal standard (e.g., deuteriumlabeled 4-acetamidobenzoic acid).
- Add acetonitrile (typically 1 mL) to precipitate the plasma proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for injection into the LC-MS/MS system.[4][5]

Chromatographic Conditions:

- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.2% formic acid in water.
- Mobile Phase B: 0.2% formic acid in acetonitrile.
- Elution: A gradient elution program should be optimized to achieve good separation.[5]

Mass Spectrometry Parameters:

 The mass spectrometer should be operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and polarity.



 Multiple Reaction Monitoring (MRM) transitions for 4-acetamidobenzoic acid and the internal standard should be determined and optimized for sensitive and selective detection.[5]

Biological Activity and Mechanism of Action

The biological activity of 4-acetamidobenzoic acid is primarily linked to its role as a metabolite and its inhibitory effects on specific enzymes. There is no evidence from the provided search results to suggest it directly modulates a classical signaling pathway.

- Metabolite of Benzocaine: 4-Acetamidobenzoic acid is a known metabolite of the local anesthetic Benzocaine.[3][4]
- Neuraminidase Inhibition: Derivatives of 4-acetamidobenzoic acid have been investigated as potential inhibitors of neuraminidase, an enzyme crucial for the influenza virus.[3]
- Dihydropteroate Synthetase Inhibition: It has been shown to inhibit Pneumocystis carinii dihydropteroate synthetase, which may explain the mechanism of action of isoprinosine in preventing Pneumocystis carinii pneumonia in immunocompromised individuals.[6]

Visualizations Synthesis Workflow



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Caption: Workflow for the synthesis of 4-acetamidobenzoic acid.

Biological Interactions



A-Acetamidobenzoic Acid Dihydropteroate Synthetase (P. carinii)

Known Biological Interactions of 4-Acetamidobenzoic Acid

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Caption: Biological roles of 4-acetamidobenzoic acid.

Safety and Handling

4-Acetamidobenzoic acid is considered to have low acute toxicity. However, prolonged exposure may cause irritation to mucous membranes and skin sensitization.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]



Conclusion

4-Acetamidobenzoic acid (CAS 556-08-1) is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and the availability of robust analytical methods facilitate its use as a building block in drug discovery and development. While its direct biological activity is limited, its role as a metabolite and its potential as a scaffold for enzyme inhibitors warrant further investigation. This guide provides a solid foundation of technical information for professionals working with this versatile chemical.

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